

An In-depth Technical Guide to 8-Azakinetin Riboside

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Compound of Interest

Compound Name: 8-Azakinetin riboside

Cat. No.: B12369951

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For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azakinetin riboside, a synthetic purine analog, has demonstrated significant cytotoxic activity against various human cancer cell lines. As a structural analog of kinetin riboside, this compound holds promise for investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of **8-Azakinetin riboside**, including its chemical properties, synthesis, biological activity with a focus on its cytotoxic effects, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.

Introduction

8-Azakinetin riboside, also known as N6-furfuryl-8-aza-adenosine, is a modified nucleoside that belongs to the class of 8-azapurines. The substitution of the carbon atom at the eighth position of the purine ring with a nitrogen atom significantly alters the electronic distribution and conformation of the molecule, often leading to distinct biological activities compared to its natural purine counterparts. This modification has been a strategy in medicinal chemistry to develop analogs with potential therapeutic applications, including anticancer and antiviral activities.

This guide will delve into the technical details of **8-Azakinetin riboside**, summarizing the current scientific knowledge to facilitate further research and development.

Chemical and Physical Properties

Property	Value
IUPAC Name	3-((6-amino-9-(β -D-ribofuranosyl)-9H-purin-8-yl)amino)methyl)furan
Synonyms	8-Azakinetin riboside, N6-furfuryl-8-aza-adenosine
Molecular Formula	C ₁₅ H ₁₈ N ₆ O ₅
Molecular Weight	366.34 g/mol
CAS Number	Not available
Appearance	White to off-white solid
Solubility	Soluble in DMSO and DMF

Synthesis of 8-Azakinetin Riboside

While a specific, detailed, step-by-step synthesis protocol for **8-Azakinetin riboside** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established methods for the synthesis of N6-substituted 8-azaadenosine derivatives. The following represents a generalized approach:

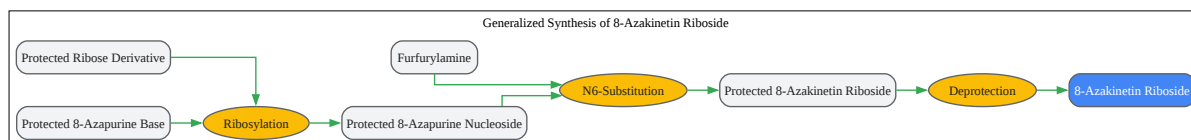
General Synthetic Scheme:

The synthesis would likely involve a multi-step process starting from a suitable 8-azapurine precursor. A potential pathway could be:

- **Ribosylation of an 8-azapurine derivative:** An appropriately protected 8-azapurine base, such as 6-chloro-8-azapurine, would be coupled with a protected ribose derivative, like 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄) or under Vorbrüggen glycosylation conditions.

- Introduction of the N6-furfuryl group: The 6-chloro group of the resulting 8-azapurine nucleoside would then be displaced by furfurylamine in a nucleophilic aromatic substitution reaction.
- Deprotection: Finally, the protecting groups on the ribose moiety would be removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final product, **8-Azakinetin riboside**.

Visualizing the Synthetic Workflow:



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Caption: Generalized synthetic workflow for **8-Azakinetin riboside**.

Biological Activity and Mechanism of Action

Cytotoxic Activity

8-Azakinetin riboside has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from a study by Vojs-Stojkovska and colleagues.

Cell Line	Cancer Type	IC ₅₀ (μM) after 72h
OVCAR-3	Ovarian Carcinoma	1.1
MIA PaCa-2	Pancreatic Carcinoma	1.1
HeLa	Cervical Carcinoma	>10
MCF-7	Breast Adenocarcinoma	>10
Caco-2	Colorectal Adenocarcinoma	>10
MRC-5	Normal Human Lung Fibroblasts	4.6

These data indicate a selective and potent cytotoxic effect of **8-Azakinetin riboside** against ovarian and pancreatic cancer cell lines, with a lower impact on the tested normal human lung fibroblast cell line, suggesting a potential therapeutic window.

Mechanism of Action

The precise molecular mechanism of action for **8-Azakinetin riboside** has not been fully elucidated. However, based on the known mechanisms of other 8-azapurine nucleosides, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis.

Proposed Mechanism of Action:

8-azapurine nucleosides are known to be metabolized intracellularly to their corresponding nucleotide analogs. These analogs can then interfere with nucleic acid synthesis and function through several mechanisms:

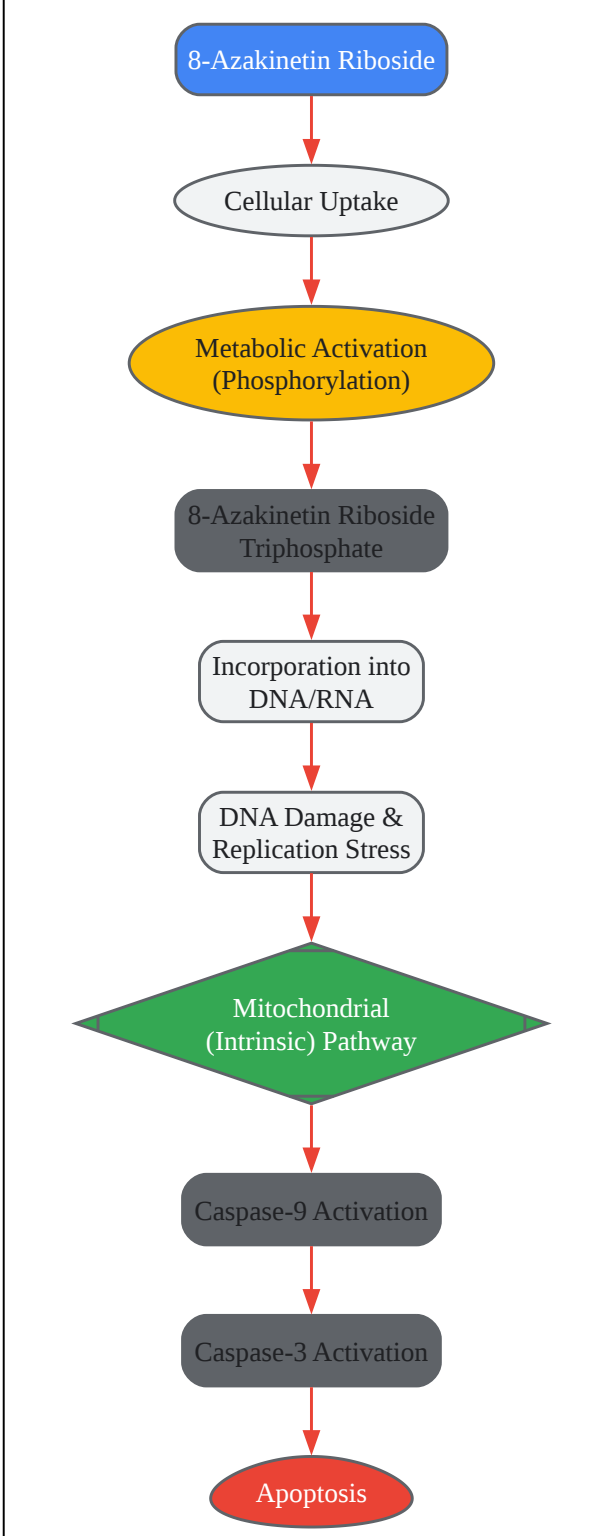
- **Incorporation into RNA and DNA:** The triphosphate form of 8-azapurine nucleosides can be incorporated into growing RNA and DNA chains, leading to chain termination or dysfunctional nucleic acids.
- **Inhibition of DNA Synthesis:** The nucleotide analogs can inhibit key enzymes involved in de novo purine biosynthesis and DNA replication.

- Induction of Apoptosis: The disruption of cellular processes by the incorporation of these analogs into nucleic acids or by the inhibition of essential enzymes can trigger the intrinsic apoptotic pathway.

Signaling Pathway Visualization:

The following diagram illustrates a plausible apoptotic pathway that could be activated by **8-Azakinetin riboside**, based on the mechanisms of related compounds.

Proposed Apoptotic Pathway of 8-Azakinetin Riboside

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Caption: Proposed intrinsic apoptotic pathway induced by **8-Azakinetin riboside**.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of **8-Azakinetin riboside** on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell lines (e.g., OVCAR-3, MIA PaCa-2) and normal cell line (e.g., MRC-5)
- Complete cell culture medium (specific to each cell line)
- 96-well flat-bottom sterile microplates
- **8-Azakinetin riboside** stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

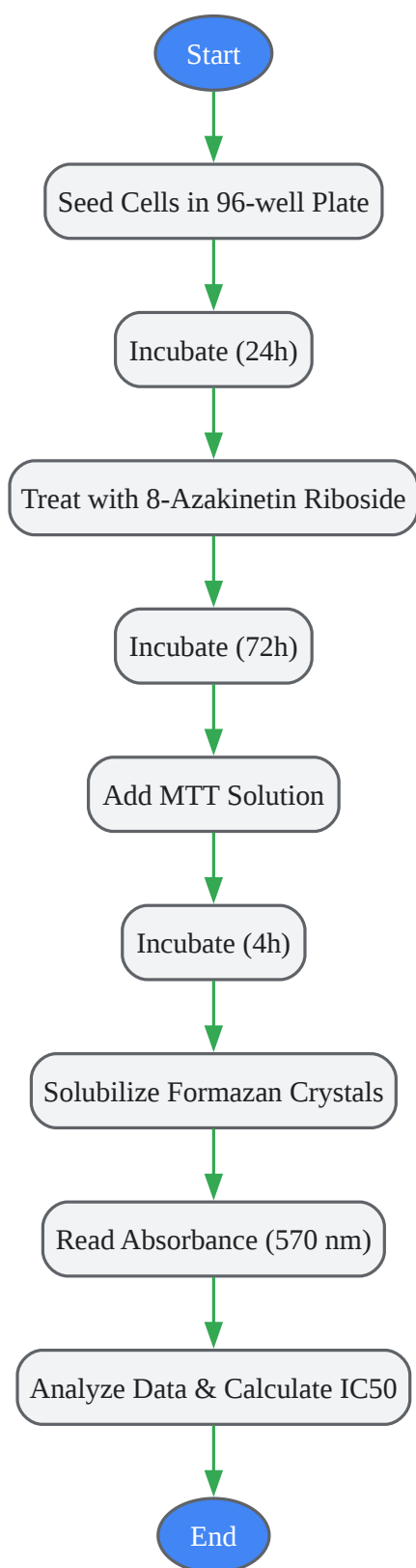
Procedure:

- Cell Seeding:
 - Trypsinize and resuspend cells in complete medium.
 - Determine cell concentration using a hemocytometer or automated cell counter.
 - Seed cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of medium.

- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **8-Azakinetin riboside** from the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
 - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **8-Azakinetin riboside**. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
 - Incubate the plates for 72 hours at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- Solubilization of Formazan:
 - Carefully aspirate the medium from each well without disturbing the formazan crystals.
 - Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently pipette up and down to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
- Data Analysis:
 - Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC_{50} value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow Diagram:



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Caption: Workflow for the MTT-based cytotoxicity assay.

Future Perspectives

8-Azakinetin riboside represents a promising scaffold for the development of novel anticancer agents, particularly for ovarian and pancreatic cancers. Future research should focus on several key areas:

- **Elucidation of the Precise Mechanism of Action:** Detailed studies are needed to confirm the induction of apoptosis and to identify the specific molecular targets and signaling pathways involved. This could include caspase activation assays, analysis of Bcl-2 family protein expression, and cell cycle analysis.
- **In Vivo Efficacy Studies:** The promising in vitro activity of **8-Azakinetin riboside** warrants further investigation in preclinical animal models of ovarian and pancreatic cancer to assess its therapeutic potential and toxicity profile in a living system.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological evaluation of a library of **8-Azakinetin riboside** analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
- **Combination Therapy Studies:** Investigating the synergistic effects of **8-Azakinetin riboside** with existing chemotherapeutic agents could provide a basis for more effective treatment strategies.

Conclusion

8-Azakinetin riboside is a synthetic nucleoside analog with potent and selective cytotoxic activity against specific cancer cell lines. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, its known biological activities, and detailed experimental protocols to facilitate further research. The data presented underscore the potential of **8-Azakinetin riboside** as a lead compound in the development of new anticancer therapies. Further in-depth studies are crucial to fully understand its mechanism of action and to translate its preclinical promise into clinical applications.

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